Bis(4-hydroxybutyl) adipate
Overview
Description
Bis(4-hydroxybutyl) adipate: is an organic compound with the molecular formula C14H26O6 . It is a diester derived from adipic acid and 1,4-butanediol. This compound is known for its applications in the production of biodegradable polyesters and as a plasticizer in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-hydroxybutyl) adipate typically involves the esterification of adipic acid with 1,4-butanediol. The reaction is catalyzed by tetrabutyl titanate and is carried out under controlled temperature conditions. The molar ratio of adipic acid to 1,4-butanediol, catalyst concentration, and reaction temperature are critical factors that influence the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps to obtain the desired product. The use of high-efficiency catalysts and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(4-hydroxybutyl) adipate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis.
Hydrolysis: Breaking down the ester bonds to yield adipic acid and 1,4-butanediol.
Transesterification: Reaction with other alcohols to form different esters.
Common Reagents and Conditions:
Catalysts: Tetrabutyl titanate for esterification.
Solvents: Acetonitrile, water, and phosphoric acid for HPLC analysis.
Conditions: Controlled temperature and pressure to optimize reaction rates and yields.
Major Products Formed:
Hydrolysis: Adipic acid and 1,4-butanediol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Chemistry: Bis(4-hydroxybutyl) adipate is used in the synthesis of biodegradable polyesters, such as poly(butylene adipate), which are important for environmentally friendly materials .
Biology and Medicine: While specific biological and medical applications are less common, its derivatives may be explored for biocompatible materials and drug delivery systems.
Industry: It serves as a plasticizer, enhancing the flexibility and durability of polymers used in various industrial applications .
Mechanism of Action
The mechanism of action of Bis(4-hydroxybutyl) adipate primarily involves its role as a plasticizer and a precursor in polymer synthesis. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. In esterification reactions, it acts as a reactant, forming ester bonds with acids .
Comparison with Similar Compounds
- Bis(2-hydroxyethyl) terephthalate
- Poly(butylene adipate-co-terephthalate)
Comparison:
- Bis(4-hydroxybutyl) adipate is unique due to its specific ester structure derived from adipic acid and 1,4-butanediol, which imparts distinct properties in terms of flexibility and biodegradability .
- Bis(2-hydroxyethyl) terephthalate and Poly(butylene adipate-co-terephthalate) have different ester linkages and are used in different applications, such as in the production of polyesters with varying mechanical properties .
Properties
IUPAC Name |
bis(4-hydroxybutyl) hexanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O6/c15-9-3-5-11-19-13(17)7-1-2-8-14(18)20-12-6-4-10-16/h15-16H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPAMDMBINCYQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCCCO)CC(=O)OCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175194 | |
Record name | Bis(4-hydroxybutyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20985-13-1 | |
Record name | 1,6-Bis(4-hydroxybutyl) hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20985-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis-(4-hydroxybutyl)adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020985131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-hydroxybutyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-hydroxybutyl) adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS-(4-HYDROXYBUTYL)ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C9ZE23KC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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